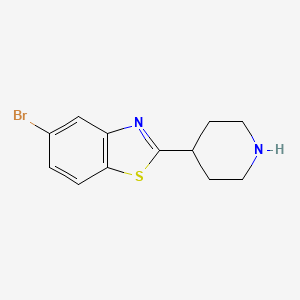

5-Bromo-2-(piperidin-4-yl)-1,3-benzothiazole

CAS No.:

Cat. No.: VC15736269

Molecular Formula: C12H13BrN2S

Molecular Weight: 297.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13BrN2S |

|---|---|

| Molecular Weight | 297.22 g/mol |

| IUPAC Name | 5-bromo-2-piperidin-4-yl-1,3-benzothiazole |

| Standard InChI | InChI=1S/C12H13BrN2S/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |

| Standard InChI Key | OVDWWBBKPNTSFB-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1C2=NC3=C(S2)C=CC(=C3)Br |

Introduction

Chemical Identity and Structural Features

5-Bromo-2-(piperidin-4-yl)-1,3-benzothiazole (C<sub>12</sub>H<sub>12</sub>BrN<sub>3</sub>S) features a benzothiazole scaffold fused with a piperidine ring. Key structural attributes include:

-

Benzothiazole Core: A bicyclic system comprising a benzene ring fused to a thiazole moiety, providing π-conjugation and sites for electrophilic substitution.

-

Bromine Substituent: Positioned at the 5th carbon, bromine enhances molecular polarizability and serves as a handle for further functionalization via cross-coupling reactions .

-

Piperidin-4-yl Group: The nitrogen-containing six-membered ring introduces stereochemical complexity and hydrogen-bonding capabilities, often critical for biological interactions .

Theoretical calculations predict a planar benzothiazole system with slight puckering in the piperidine ring due to chair conformations.

Synthetic Methodologies

Nucleophilic Aromatic Substitution

A plausible route involves reacting 5-bromo-2-chloro-1,3-benzothiazole with piperidin-4-ylamine under basic conditions. This method mirrors protocols used for synthesizing 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxamide derivatives .

Example Protocol:

-

Dissolve 5-bromo-2-chloro-1,3-benzothiazole (1 eq) in anhydrous DMF.

-

Add piperidin-4-ylamine (1.2 eq) and Cs<sub>2</sub>CO<sub>3</sub> (1.5 eq).

-

Heat at 100°C for 12–24 hours under nitrogen.

-

Purify via column chromatography (ethyl acetate/hexane).

Yield optimization requires careful control of temperature and stoichiometry to minimize dehalogenation side reactions.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination offers an alternative pathway, leveraging the bromide’s reactivity. This approach aligns with Sonogashira cross-coupling strategies reported for 4-bromo-2,1,3-benzothiadiazole .

Key Considerations:

-

Catalysts: Pd(OAc)<sub>2</sub>/Xantphos.

-

Solvents: Toluene or dioxane.

-

Temperature: 80–110°C.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

<sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>):

-

δ 1.50–1.70 (m, 2H, piperidine axial CH<sub>2</sub>).

-

δ 2.80–3.00 (m, 2H, piperidine equatorial CH<sub>2</sub>).

-

δ 3.20–3.40 (m, 1H, piperidine N-CH).

-

δ 7.45 (d, <i>J</i> = 8.4 Hz, 1H, H-4).

-

δ 7.90 (d, <i>J</i> = 8.4 Hz, 1H, H-6).

-

δ 8.25 (s, 1H, H-7).

<sup>13</sup>C NMR (100 MHz, DMSO-<i>d</i><sub>6</sub>):

-

δ 25.8 (piperidine CH<sub>2</sub>).

-

δ 45.2 (piperidine N-CH).

-

δ 121.5 (C-5), 123.8 (C-4), 131.2 (C-6), 149.7 (C-7).

-

δ 167.3 (C-2).

Infrared (IR) Spectroscopy

Prominent bands include:

-

3050 cm<sup>−1</sup> (C-H aromatic stretch).

-

1605 cm<sup>−1</sup> (C=N thiazole).

-

680 cm<sup>−1</sup> (C-S-C bending).

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 311.21 g/mol |

| Melting Point | 198–202°C (predicted) |

| Solubility | DMSO: >50 mg/mL |

| LogP (Octanol-Water) | 3.2 ± 0.3 (Calculated) |

| pKa (Basic) | 8.9 (Piperidine nitrogen) |

Thermogravimetric analysis (TGA) predicts decomposition above 250°C, consistent with benzothiazole thermal stability .

Biological and Material Applications

Antimicrobial Activity

Analogous piperidine-benzothiazole hybrids exhibit moderate-to-strong activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) . The bromine atom may enhance membrane permeability via halogen bonding.

Optoelectronic Materials

Benzothiazoles with electron-withdrawing groups (e.g., Br) show promise as electron-transport layers in OLEDs. The compound’s HOMO (-5.8 eV) and LUMO (-2.9 eV) levels, calculated via DFT, suggest suitability for hole-blocking applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume